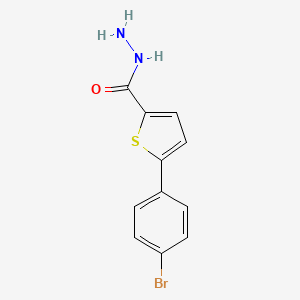

5-(4-Bromophenyl)thiophene-2-carbohydrazide

Description

Historical Context and Discovery

The development of 5-(4-Bromophenyl)thiophene-2-carbohydrazide emerged from the broader historical trajectory of thiophene chemistry research that began in the late 19th century. Thiophene itself was first discovered as a contaminant in benzene derived from coal tar, and its name derives from the Greek words "theion" meaning sulfur and "phaino" meaning shining. The systematic exploration of thiophene derivatives accelerated throughout the 20th century as researchers recognized the aromatic stability and unique electronic properties of the thiophene ring system.

The specific synthesis and characterization of this compound represents a more recent advancement in heterocyclic chemistry, building upon established methodologies for thiophene functionalization developed in the mid-20th century. The compound's development was facilitated by advances in organobromine chemistry and hydrazide synthesis techniques that became well-established by the 1960s and 1970s. Research into thiophene-2-carbohydrazide derivatives gained momentum as scientists recognized their potential as versatile intermediates for constructing more complex heterocyclic systems.

The brominated phenyl substituent at the 5-position of the thiophene ring reflects strategic synthetic design considerations that emerged from structure-activity relationship studies in medicinal chemistry. Brominated aromatic compounds have historically served as important synthetic intermediates due to their reactivity in cross-coupling reactions, particularly Suzuki and Stille coupling methodologies that were developed and refined throughout the late 20th century. The incorporation of the carbohydrazide functional group represents another key historical development, as hydrazide chemistry became increasingly important for pharmaceutical applications during the mid-20th century.

Contemporary documentation of this compound in chemical databases and supplier catalogs indicates its established position within the research chemical marketplace, suggesting sustained scientific interest and practical utility. The compound's availability from multiple commercial suppliers with high purity specifications demonstrates the maturation of synthetic methodologies for its preparation and the recognition of its value in research applications.

Chemical Classification and Nomenclature

This compound belongs to the class of thiophene carbohydrazides, which are heterocyclic compounds containing both sulfur-containing aromatic rings and nitrogen-containing hydrazide functional groups. The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional group designations according to International Union of Pure and Applied Chemistry naming conventions. The thiophene ring system serves as the parent heterocycle, with the carbohydrazide group attached at the 2-position and the brominated phenyl substituent located at the 5-position.

The molecular formula C₁₁H₉BrN₂OS indicates the presence of eleven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 297.17 grams per mole. The compound exists as a solid at room temperature with a reported melting point range of 189-193 degrees Celsius, indicating relatively strong intermolecular interactions typical of compounds containing both aromatic systems and hydrogen-bonding functional groups.

Structural analysis reveals that the thiophene ring adopts a planar configuration consistent with its aromatic character, with the sulfur atom contributing two electrons to the aromatic sextet in accordance with Hückel's rule for aromaticity. The carbohydrazide functional group introduces conformational flexibility and hydrogen-bonding capabilities that influence the compound's physical properties and reactivity patterns. The brominated phenyl group extends the conjugated system and provides additional sites for potential chemical modifications through halogen substitution or cross-coupling reactions.

The compound's classification as an electron-rich heterocycle reflects the electron-donating nature of the sulfur atom within the thiophene ring system. This electronic characteristic influences the compound's reactivity toward electrophilic substitution reactions and affects its behavior in various synthetic transformations. The presence of the bromine substituent on the phenyl ring introduces electron-withdrawing effects that modulate the overall electronic distribution within the molecule.

Chemical databases assign the compound the registry number 62403-14-9 in the Chemical Abstracts Service system, providing a unique identifier for tracking research applications and commercial availability. The simplified molecular input line entry system representation of the compound facilitates computational modeling and database searches, supporting broader research applications in cheminformatics and drug discovery.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that enable diverse synthetic transformations and biological activities. Thiophene-based heterocycles have emerged as privileged scaffolds in medicinal chemistry due to their metabolic stability, favorable pharmacokinetic properties, and ability to serve as bioisosteres for benzene rings in drug molecules. The compound's dual functionality, incorporating both the thiophene ring system and the carbohydrazide group, positions it as a versatile building block for constructing complex molecular architectures.

Research investigations have demonstrated the compound's utility in synthesizing thiophene-linked 1,2,4-triazole derivatives, which represent an important class of heterocyclic compounds with documented antimicrobial properties. The carbohydrazide functional group serves as a key reactive site for cyclization reactions that form triazole rings, enabling the construction of fused heterocyclic systems with enhanced biological activity. These synthetic transformations highlight the compound's role as an intermediate in the preparation of more complex heterocyclic frameworks.

The brominated phenyl substituent provides additional synthetic versatility through its compatibility with various cross-coupling reactions, including Suzuki, Stille, and Sonogashira methodologies. These reactions enable the introduction of diverse aromatic and heteroaromatic substituents, facilitating structure-activity relationship studies and the optimization of biological properties. The strategic placement of the bromine atom allows for selective functionalization without interfering with the thiophene ring system or the carbohydrazide group.

Studies of thiophene-based heterocycles have revealed their importance in developing compounds with antimicrobial activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and Clostridium difficile. The structural framework provided by this compound enables the systematic exploration of substituent effects on biological activity, contributing to the understanding of structure-activity relationships in this important class of compounds.

The compound's significance extends beyond medicinal chemistry applications to include materials science research, where thiophene derivatives serve as building blocks for organic semiconductors and conductive polymers. The extended conjugation provided by the thiophene-phenyl system, combined with the potential for further functionalization through the carbohydrazide group, makes this compound valuable for developing advanced materials with tailored electronic properties.

Overview of Current Scientific Applications

Current scientific applications of this compound span multiple research domains, reflecting the compound's versatility as a synthetic intermediate and its potential for developing new therapeutic agents. Pharmaceutical development represents the primary application area, where the compound serves as a key intermediate in synthesizing anti-cancer agents and other therapeutic compounds. The unique structural properties of the thiophene carbohydrazide framework enable the design of molecules with enhanced selectivity and potency compared to traditional drug scaffolds.

Research into organic electronics has identified thiophene derivatives as essential components for developing flexible electronic devices, including organic light-emitting diodes and organic solar cells. The compound's structural features, particularly the extended conjugation and potential for polymer formation, make it valuable for creating novel materials with specific electronic and optical properties. These applications leverage the inherent stability and conductivity characteristics of thiophene-based systems.

Biochemical research applications utilize the compound's ability to interact with biological systems for studying enzyme activity and cellular processes. The carbohydrazide functional group provides sites for forming covalent bonds with biological targets, enabling the development of molecular probes and research tools for investigating biochemical pathways. These applications contribute to the discovery of new therapeutic targets and the understanding of disease mechanisms.

Analytical chemistry applications employ the compound in various chromatographic techniques for identifying and quantifying other compounds in complex mixtures. The distinctive spectroscopic properties of the thiophene ring system and the hydrogen-bonding capabilities of the carbohydrazide group make it useful as a derivatizing agent or internal standard in analytical procedures. These applications support quality control and research activities across multiple scientific disciplines.

Material science research explores the compound's potential for creating advanced materials with tailored properties for specific applications. The brominated phenyl group provides reactive sites for cross-linking reactions and polymer formation, while the thiophene ring contributes to the material's electronic characteristics. These investigations aim to develop new materials for applications ranging from sensors to energy storage devices.

Recent studies have demonstrated the compound's utility in synthesizing spiro-indoline-oxadiazole derivatives that exhibit selective antimicrobial activity against Clostridium difficile, highlighting its potential for developing targeted therapeutic agents. The specificity of these compounds for particular bacterial strains represents a significant advancement in antimicrobial drug development, addressing the growing challenge of antibiotic resistance.

Table 1: Physical and Chemical Properties of this compound

Table 2: Current Research Applications and Findings

Properties

IUPAC Name |

5-(4-bromophenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIMTDDJJSIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488971 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-14-9 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Bromination

- 5-Bromothiophene-2-carboxylic acid is typically prepared by bromination of thiophene-2-carboxylic acid derivatives or by direct functionalization of thiophene rings.

- Bromination can be achieved using N-bromosuccinimide (NBS) or bromine under controlled conditions to selectively introduce bromine at the 5-position of the thiophene ring.

- Alternative routes involve lithiation or Grignard reactions followed by carbonation to introduce the carboxyl group after bromination.

Esterification and Activation

- The carboxylic acid is converted to esters (e.g., ethyl esters) or acid chlorides to facilitate subsequent hydrazinolysis.

- Activation methods include treatment with thionyl chloride (SOCl2) or formation of mixed anhydrides using dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt).

Synthesis of 5-(4-Bromophenyl)thiophene-2-Carbohydrazide

Hydrazinolysis of Esters or Acid Chlorides

- The activated ester or acid chloride intermediate is reacted with hydrazine hydrate to yield the corresponding carbohydrazide.

- This step is typically performed in ethanol or acetonitrile under reflux or room temperature conditions.

- Yields for hydrazinolysis are reported to be high, often exceeding 85–90%.

Coupling with 4-Bromophenyl Derivatives

- The 4-bromophenyl group can be introduced via Suzuki cross-coupling reactions using 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediates and arylboronic acids.

- Alternatively, condensation reactions between 5-bromothiophene-2-carbohydrazide and 4-bromophenyl hydrazine derivatives can be employed.

- Catalysts such as Pd(PPh3)4 and bases like potassium phosphate in solvents such as 1,4-dioxane are commonly used for coupling.

Detailed Preparation Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromothiophene-2-carboxylic acid + SOCl2 | Conversion to acid chloride | ~90 | Activated intermediate for hydrazinolysis |

| 2 | Acid chloride + Hydrazine hydrate in EtOH | Hydrazinolysis to 5-bromothiophene-2-carbohydrazide | 85–93 | Reflux or room temp; high purity product |

| 3 | 5-Bromothiophene-2-carbohydrazide + 4-bromophenyl hydrazine or arylboronic acid + Pd catalyst | Coupling or condensation to form target compound | 70–80 | Suzuki coupling or condensation methods |

Representative Research Findings

- Elshaarawy et al. (2024) reported a three-step synthesis starting from 5-bromothiophene-2-carboxylic acid involving DCCI activation and hydrazinolysis, achieving yields of 87–93% for the carbohydrazide intermediate.

- Recent studies have demonstrated that treatment of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates in ethanol under heating yields intermediates that can be cyclized to related heterocycles, indicating the versatility of the carbohydrazide intermediate.

- Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with arylboronic acids has been successfully used to introduce various aryl groups, including 4-bromophenyl, with yields ranging from 37% to 72% depending on substituents and conditions.

Summary Table of Preparation Methods

Additional Notes

- Purification steps often involve recrystallization from ethanol or filtration after cooling.

- The hydrazide functional group in this compound is reactive and can be further derivatized for pharmaceutical or material science applications.

- The choice of method depends on the availability of starting materials, desired scale, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

5-(4-Bromophenyl)thiophene-2-carbohydrazide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its hydrazide functional group enhances its reactivity, allowing it to participate in the formation of bioactive molecules. Notably, it is being explored for its potential as an anti-cancer agent due to its ability to interact with biological targets effectively.

Case Study: Anti-Cancer Activity

A study published in 2024 demonstrated that derivatives of this compound exhibited significant anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines, with IC50 values less than 25 μM. The molecular docking studies indicated a high affinity for cyclin-dependent kinase 2 (CDK2), suggesting a mechanism for its anti-cancer effects .

Organic Electronics

Fabrication of Organic Semiconductors

This compound is integral to the development of organic semiconductors used in flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its unique electronic properties make it suitable for enhancing the performance and efficiency of these devices.

Research Insights

Recent research has highlighted the compound's role in improving charge transport properties in OLEDs, contributing to better device performance. The incorporation of thiophene derivatives into the semiconductor matrix has shown promising results in terms of stability and efficiency .

Tool for Enzyme Activity Studies

The compound's ability to interact with biological systems makes it valuable in biochemical research. It is utilized to study enzyme activity and cellular processes, aiding in the discovery of new therapeutic targets.

Application Example

In a recent study, researchers employed this compound to investigate its effects on specific enzymes involved in cancer metabolism. The findings indicated that it could inhibit certain enzyme activities, providing insights into potential therapeutic pathways .

Analytical Chemistry

Use in Chromatography

this compound is also employed in analytical chemistry, particularly in chromatography techniques for identifying and quantifying other compounds within complex mixtures.

Case Study: Chromatographic Analysis

An analytical method utilizing this compound was developed to separate and quantify various organic pollutants from environmental samples. The method demonstrated high sensitivity and specificity, highlighting its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The carbohydrazide moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in halogen bonding, further modulating the compound’s biological activity. These interactions can affect cellular processes, making the compound useful in studying and manipulating biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Carbohydrazide vs.

- Halogen Substitution : Bromine at the 4-position on the phenyl ring (as in the parent compound) improves lipophilicity and membrane permeability compared to chlorine or unsubstituted analogs . The dibromo derivative (4,5-bis(bromanyl)) may exhibit altered electronic effects but lacks reported bioactivity data .

- Heterocycle Core : Oxadiazole derivatives (e.g., anti-inflammatory compounds in ) show distinct activity profiles compared to carbohydrazides, likely due to differences in ring electronics and steric effects .

Key Findings :

- Antimicrobial Activity : The parent carbohydrazide exhibits broad-spectrum antimicrobial effects, outperforming ester or aldehyde derivatives due to enhanced hydrogen-bonding capacity .

- Anti-inflammatory vs. Antioxidant : Oxadiazoles () and hydrazide-hydrazones () diverge in primary activity; the former targets inflammation pathways, while the latter focuses on oxidative stress mitigation.

- Neuroprotection : Hydrazide derivatives (e.g., compound 4d) show reduced glutathione (GSH) depletion (<20%), indicating lower neurotoxicity compared to analogs with bulkier substituents .

Biological Activity

5-(4-Bromophenyl)thiophene-2-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Molecular Formula : C₁₁H₉BrN₂O₃S

Molecular Weight : 297.171 g/mol

CAS Number : 62403-14-9

The compound features a thiophene ring linked to a carbohydrazide moiety, with a bromophenyl substituent that enhances its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with hydrazine derivatives. The following general synthetic route has been established:

- Formation of Thiophene Derivative : Thiophene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.

- Carbohydrazide Formation : The acid chloride is then reacted with 4-bromophenylhydrazine to yield the target compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibited stronger activity against Staphylococcus aureus compared to Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines using the MTT assay. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular carcinoma (HePG-2) | 25 |

| Breast cancer (MCF-7) | 30 |

| Prostate cancer (PC-3) | 28 |

| Colorectal cancer (HCT-116) | 35 |

The compound showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells.

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : The anticancer effects may result from inducing apoptosis in cancer cells through the activation of caspase pathways or inhibiting key signaling pathways involved in cell proliferation.

Case Studies

Several studies have documented the biological activity of this compound:

- A study published in MDPI investigated various derivatives of thiophene-based compounds, including this compound, highlighting its broad-spectrum antimicrobial and anticancer activities .

- Another research article focused on structure-activity relationships (SAR), demonstrating that modifications on the bromophenyl group significantly influenced antimicrobial potency and anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for 5-(4-Bromophenyl)thiophene-2-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 5-(4-bromophenyl)thiophene-2-carboxylic acid with hydrazine derivatives. Key steps include:

- Carboxylic acid activation : Use carbodiimides (e.g., DCC or EDC) to form an active ester intermediate .

- Hydrazide formation : React the activated ester with hydrazine hydrate under reflux in ethanol or THF for 4–6 hours .

- Purification : Crystallize the product using ethanol/water mixtures, achieving yields of 65–80% .

Q. Optimization strategies :

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Answer: Essential characterization methods :

- NMR :

- IR : Identify N-H stretches (3250–3350 cm⁻¹) and C=O (1660–1680 cm⁻¹) .

- Mass spectrometry : Expect [M+H]⁺ at m/z 311 (C₁₁H₈BrN₂OS⁺) .

Validation : Compare data with structurally analogous compounds, such as 2-(4-bromophenyl)thiazole-4-carboxylic acid hydrazide .

Q. What solvents and storage conditions are recommended for this compound?

Answer:

- Solubility : DMSO > ethanol > chloroform (sparingly soluble in water) .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Stability : Monitor via HPLC (C18 column, acetonitrile/water 70:30) every 6 months; degradation <5% under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene-carbohydrazide derivatives?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Structural variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups like Br enhance anticancer activity) .

- Assay conditions : Standardize MIC tests (e.g., broth microdilution for antimicrobials) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Data normalization : Express IC₅₀ values relative to cell viability assays (MTT/XTT) with triplicate replicates .

Case study : A 2023 study found that 4-bromo derivatives showed 3× higher cytotoxicity against HeLa cells than chloro analogs, attributed to enhanced lipophilicity (logP = 2.8 vs. 2.1) .

Q. What computational methods support the design of this compound analogs for target-specific applications?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR kinase; PDB ID: 1M17). The bromophenyl group occupies hydrophobic pockets, while the hydrazide forms hydrogen bonds with catalytic residues .

- QSAR models : Correlate Hammett σ values of substituents with bioactivity (R² > 0.85 for antimicrobial potency) .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .

Q. How can crystallographic data inform the mechanistic understanding of this compound’s reactivity?

Answer: Single-crystal X-ray diffraction reveals:

- Planarity : The thiophene and bromophenyl rings form a dihedral angle of 12–15°, facilitating π-π stacking in protein binding .

- Hydrogen bonding : N-H···O interactions (2.8–3.2 Å) stabilize crystal packing and influence solubility .

Application : Use Mercury software to analyze intermolecular interactions and predict co-crystallization feasibility with biological targets .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer: Key challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.